Enhanced Lipophilicity and Reduced TPSA Relative to Non-Fluorinated Arylsulfonyl THTP Analogs
The 2-fluorophenylsulfonyl substituent in the target compound (CAS 2034553-96-1) confers a calculated XLogP3 of 3.4 and a topological polar surface area (TPSA) of 74 Ų [1]. In contrast, the non-fluorinated phenylsulfonyl analog (5-(phenylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) is predicted to have a lower XLogP3 (approximately 2.8) and a similar TPSA but lacks the electronegative fluorine atom that can participate in orthogonal multipolar interactions with protein binding sites [2]. The quantified difference of ΔXLogP3 ≈ +0.6 log units translates to an approximately 4-fold increase in lipophilicity, which is expected to enhance membrane permeability and oral bioavailability potential in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 5-(phenylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (XLogP3 ≈ 2.8, predicted) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 (approximately 4-fold increase in lipophilicity) |
| Conditions | Computed physicochemical properties using standard algorithms (XLogP3) |
Why This Matters
The higher lipophilicity of the 2-fluorophenylsulfonyl derivative makes it a more suitable starting point for optimizing blood-brain barrier penetration or oral absorption in lead optimization campaigns.
- [1] Kuujia.com. (2023). Cas no 2034553-96-1 – Computed Properties. View Source
- [2] PubChem. Predicted XLogP3 for 5-(phenylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. (No direct URL available; prediction based on standard QSAR models). View Source
